5,11-Bis(triethylsilylethynyl)anthradithiophene (TES-ADT) is a small molecule organic semiconductor that has gained considerable attention for its use in organic electronic devices, particularly organic field-effect transistors (OFETs). [, , , ] It belongs to the class of acene derivatives, which are known for their extended π-conjugation and potential for high charge carrier mobility. TES-ADT is a p-type semiconductor, meaning that it conducts electricity primarily through the movement of holes. []
TES-ADT exhibits good solubility in common organic solvents, making it suitable for solution-processing techniques like spin-coating, dip-coating, and inkjet printing. [, , , ] This processability, coupled with its high charge carrier mobility, makes it an attractive material for the development of low-cost, large-area, and flexible electronic devices. [, , , ]
Methods
The synthesis of Tes-adt typically involves solution-processing techniques, which allow for the formation of thin films with desirable electronic properties. Common methods include:
Technical Details
The synthesis parameters such as temperature, concentration, and deposition speed play crucial roles in determining the resulting film's morphology and crystallinity. For instance, varying the shearing speed during solution processing can yield different polymorphs of Tes-adt, which impacts charge transport properties significantly .
Structure
Tes-adt features a core structure derived from anthradithiophene with triethylsilylethynyl substituents that enhance its solubility and processability. The molecular formula is CHS, showcasing its complex arrangement conducive to electronic applications.
Data
Crystallographic studies reveal that Tes-adt can exist in multiple polymorphic forms (e.g., low-temperature and high-temperature phases), each exhibiting distinct structural characteristics that influence their electronic behavior. X-ray diffraction patterns are typically employed to analyze these structures .
Reactions
The chemical reactivity of Tes-adt is primarily observed during its synthesis and processing into thin films. Key reactions include:
Technical Details
Differential scanning calorimetry has been utilized to study the thermal transitions of Tes-adt, revealing critical temperatures for phase changes that are essential for optimizing processing conditions .
Process
In electronic applications, Tes-adt functions by facilitating charge transport through its π-conjugated system. When incorporated into OFETs, it acts as the active layer where charge carriers move in response to an applied electric field.
Data
The mobility of charge carriers in Tes-adt-based devices can reach values up to 6 cm²/Vs under optimal conditions, indicating excellent performance for organic semiconductor applications .
Physical Properties
Chemical Properties
Relevant analyses such as polarized optical microscopy have shown distinct morphological characteristics among different phases of Tes-adt films .
Tes-adt has a wide range of scientific uses primarily in the field of organic electronics:
The versatility and performance characteristics of Tes-adt continue to drive research into optimizing its use in various electronic applications.
The quest for flexible, low-cost electronics has driven organic semiconductor innovation since the 1980s. Early materials like polyacetylene achieved limited success due to poor stability and mobilities (<10⁻³ cm²/V·s). A breakthrough came with thiophene-based polymers in the 1990s, such as P3HT, which reached mobilities of ~0.1 cm²/V·s. However, these still trailed amorphous silicon (0.5–1 cm²/V·s). The 2000s saw small-molecule semiconductors emerge, with pentacene derivatives (e.g., TIPS-PEN) pushing mobilities to 1–2 cm²/V·s. Anthradithiophene (ADT) derivatives, including TES-ADT (5,11-bis(triethylsilylethynyl)anthradithiophene), entered the scene in the early 2010s, addressing prior limitations of oxidative instability and solution-processability. Unlike pentacene, ADTs feature sulfur-bridged anthracene cores with triethylsilyl side groups, enhancing environmental stability and enabling solubility in common solvents like toluene or dichlorobenzene. Fluorinated variants (e.g., diF-TES-ADT) later achieved mobilities >6 cm²/V·s, rivaling amorphous silicon [1] [4] [6].
Table 1: Evolution of Key Organic Semiconductor Materials
Era | Material Class | Example Compounds | Mobility (cm²/V·s) | Key Limitations |
---|---|---|---|---|
1980s | Conducting polymers | Polyacetylene | <10⁻³ | Poor stability, low mobility |
1990s–2000s | Polythiophenes | P3HT | 0.01–0.1 | Low crystallinity |
2000s–2010s | Acene derivatives | TIPS-PEN | 1–2 | Oxygen sensitivity |
2010s–present | ADT derivatives | TES-ADT, diF-TES-ADT | 0.1–6 | Isomer separation challenges |
TES-ADT and its derivatives have become model systems for high-performance organic electronics due to three transformative attributes:
Solution Processability & Crystallinity: The triethylsilylethynyl groups enhance solubility without sacrificing solid-state order. Spin-coated films form large crystalline domains (>100 µm) with favorable π-orbital overlap, enabling mobilities >1 cm²/V·s in bottom-gate transistors [1] [6]. This contrasts with earlier polymers requiring complex alignment techniques.
Stability Enhancement: Fluorination at the 2,8-positions (diF-TES-ADT) reduces HOMO energy levels from −5.2 eV to −5.4 eV, minimizing oxidative degradation. Devices retain >90% performance after 30 days in ambient air, surpassing non-fluorinated ADTs [1] [4].
Versatile Processing: TES-ADT adapts to multiple fabrication techniques:
Table 2: Performance of TES-ADT in Different Device Architectures
Device Architecture | Processing Method | Mobility (cm²/V·s) | On/Off Ratio | Key Advantage |
---|---|---|---|---|
Bottom-gate/bottom-contact | Spin-coating (neat) | 0.10–0.15 | 10⁴–10⁵ | Simple fabrication |
Bottom-gate/bottom-contact | +8% DCB additive | 0.34 ± 0.01 | >10⁵ | Enhanced grain growth |
Polymer blend (PS) | Vertical phase separation | 1.5 | 1.2×10⁵ | Reduced interfacial traps |
Top-gate | Solvent-assisted crystall. | 4.7 (anti-isomer) | >10⁶ | Optimized dielectric interface |
Despite progress, three critical challenges persist:
Morphology-Property Relationships: Crystallinity directly governs singlet fission efficiency in diF-TES-ADT films. Hyperspectral microscopy shows <10% efficiency variations between crystalline and disordered regions, impacting solar energy applications [3]. However, controlling crystallinity during large-area deposition (e.g., roll-to-roll) is unresolved.
Stability Under Operational Stress: While air-stable, TES-ADT transistors exhibit threshold voltage shifts under continuous bias due to charge trapping at grain boundaries or dielectric interfaces. Blends reduce this but compromise mobility [6]. New dielectric/semiconductor pairings are needed.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7